![molecular formula C21H21N3O4S B2746334 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 946374-04-5](/img/structure/B2746334.png)

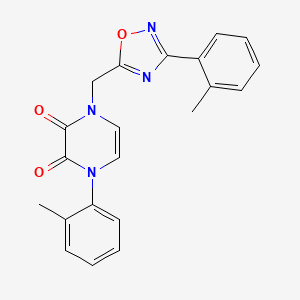

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a furimazine derivative . Furimazine derivatives are known for their bioluminescence properties and are used in nanoluciferase systems . The molecular formula of the compound is C21H21N3O4S and it has a molecular weight of 411.48.

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a cyclopenta[d]pyrimidinone ring, and a sulfanyl group attached to an acetamide group with a 4-methoxyphenyl substituent.Applications De Recherche Scientifique

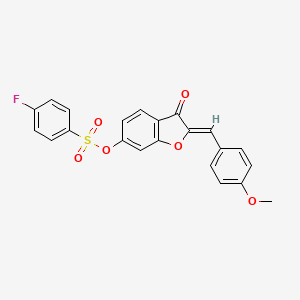

Tyrosinase Inhibition and Melanogenesis Control

Tyrosinase (EC 1.14.18.1) is a key enzyme involved in melanin biosynthesis. This compound has been studied for its ability to inhibit tyrosinase activity, which plays a crucial role in skin pigmentation. Specifically, compound 8 (2,4-dihydroxy group bearing benzylidene) demonstrated potent tyrosinase inhibitory activity, with IC50 values of 0.0433 µM and 0.28 µM for monophenolase and diphenolase activities, respectively. These results suggest that low doses of compound 8 inhibit monophenolase, while higher doses significantly increase enzyme activity .

Photoreactions and Dimer Formation

The compound exhibits interesting photoreactivity. When subjected to photolysis at its longest absorption band (around 360 nm), it forms different dimeric photoproducts. These reactions occur in both aerated and de-aerated solutions, making it relevant for photochemical studies .

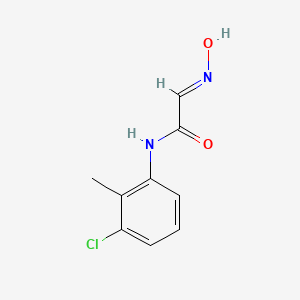

Functionalized Bis(furyl)oxime Synthesis

An efficient method for preparing tetrasubstituted furans containing a nitromethyl group at the 4-position has been developed. These 4-(nitromethyl)furans find applications in the synthesis of highly functionalized bis(furyl)oxime compounds. This highlights the compound’s potential in organic synthesis and functional group manipulation .

Antipigmentation Agent Development

Based on in vitro and computational studies, compound 8 emerges as a promising candidate for antipigmentation agents. It attenuates melanin synthesis, cellular tyrosinase activity, and decreases tyrosinase expressions in B16F10 cells. Its interaction with tyrosinase active site residues (such as ASN260 and MET280) suggests its potential as an antipigmentation agent .

Orientations Futures

Propriétés

IUPAC Name |

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-27-15-9-7-14(8-10-15)22-19(25)13-29-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-28-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXABIXRALWHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2746257.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)

![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)